1-(4-(Bromomethyl)-3-ethoxyphenyl)-3-chloropropan-2-one

Description

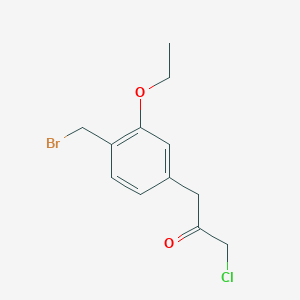

1-(4-(Bromomethyl)-3-ethoxyphenyl)-3-chloropropan-2-one is a halogenated aromatic ketone derivative characterized by a phenyl ring substituted with a bromomethyl group at the 4-position and an ethoxy group at the 3-position. The propan-2-one backbone is further functionalized with a chlorine atom at the 3-position. This compound is structurally analogous to intermediates used in pharmaceutical and agrochemical synthesis, particularly in the development of nicotinic acetylcholine receptor ligands (e.g., TC-1698 and TC-1709 in ) . While direct data on its physical properties (e.g., melting point, solubility) are unavailable, its molecular framework suggests applications in cross-coupling reactions, nucleophilic substitutions, or as a precursor for bioactive molecules.

Properties

Molecular Formula |

C12H14BrClO2 |

|---|---|

Molecular Weight |

305.59 g/mol |

IUPAC Name |

1-[4-(bromomethyl)-3-ethoxyphenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C12H14BrClO2/c1-2-16-12-6-9(5-11(15)8-14)3-4-10(12)7-13/h3-4,6H,2,5,7-8H2,1H3 |

InChI Key |

POAIPTDMILOVMS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)CCl)CBr |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically involves:

- Introduction of the bromomethyl group onto the aromatic ring.

- Installation of the ethoxy substituent on the phenyl ring.

- Formation of the chloropropan-2-one side chain.

The process often requires multi-step reactions starting from commercially available substituted phenyl precursors or halogenated aromatic compounds.

Stepwise Synthetic Approach

A common synthetic route includes:

Preparation of 4-(Bromomethyl)-3-ethoxybenzaldehyde or 4-(Bromomethyl)-3-ethoxyphenyl derivative

This step involves selective bromination of the methyl group on the ethoxy-substituted phenyl ring. Bromination is typically carried out using N-bromosuccinimide (NBS) under radical conditions or other brominating agents in solvents like dichloromethane or dimethylformamide.Formation of the 3-chloropropan-2-one moiety

The chloropropanone side chain can be introduced via Friedel-Crafts acylation using 3-chloropropionyl chloride and an aluminum chloride catalyst in a solvent such as methylene chloride. This method is supported by analogous synthesis of related compounds such as 1-(4-bromophenyl)-3-chloropropan-1-one, where the acyl chloride is added to a suspension of aluminum chloride and the aromatic compound under controlled temperature and inert atmosphere.Coupling of the bromomethyl-substituted aromatic ring with the chloropropanone

The coupling can be achieved by reacting the bromomethyl intermediate with the chloropropanone derivative under reflux in solvents such as toluene or dichloromethane, often with base catalysis to promote substitution and formation of the target ketone.

Detailed Experimental Conditions and Yields

The following table summarizes key reaction conditions and yields from literature related to the preparation of structurally similar compounds, providing insight into the preparation of This compound :

Research Findings and Analytical Data

- Nuclear Magnetic Resonance (NMR) : The compound exhibits characteristic signals for the bromomethyl group (singlet near 4.5 ppm), ethoxy group (triplet and quartet for CH3 and CH2), aromatic protons, and the ketone methylene adjacent to chlorine.

- High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the purity and molecular weight consistent with the target compound.

- The reaction conditions such as temperature, solvent polarity, and reaction time critically influence the selectivity and yield of the bromomethylation and acylation steps.

Summary Table of Preparation Methodology

| Parameter | Description |

|---|---|

| Starting Materials | Ethoxy-substituted bromomethyl phenyl derivatives, 3-chloropropionyl chloride |

| Key Reagents | Aluminum chloride (AlCl3), N-bromosuccinimide (NBS), solvents (methylene chloride, toluene) |

| Reaction Types | Friedel-Crafts acylation, radical bromination, nucleophilic substitution |

| Typical Yields | 60-85% depending on step and purification method |

| Purification Methods | Column chromatography, medium pressure liquid chromatography (MPLC) |

| Analytical Techniques | NMR, HPLC, LC-MS |

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-3-ethoxyphenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the compound.

Scientific Research Applications

1-(4-(Bromomethyl)-3-ethoxyphenyl)-3-chloropropan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-3-ethoxyphenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The ethoxy and chloropropanone groups can also participate in various chemical interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituent groups on the phenyl ring and the propanone backbone. Below is a comparative analysis based on molecular features, synthesis, and inferred reactivity:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects: Bromomethyl vs. Ethoxy vs. Methyl: Ethoxy’s electron-donating nature (via resonance) may enhance the phenyl ring’s electrophilic substitution reactivity compared to methyl groups () .

Backbone Functionalization: The 3-chloro substituent on the propanone increases electrophilicity at the carbonyl carbon, favoring nucleophilic attacks (e.g., in Grignard reactions). In contrast, α,β-unsaturated ketones () undergo conjugate additions .

Biological Activity :

- While TC-1698 () exhibits high receptor affinity due to its bicyclic amine structure, the target compound’s bromomethyl and chloro groups may confer distinct bioactivity, though this remains unexplored in the provided evidence .

Biological Activity

1-(4-(Bromomethyl)-3-ethoxyphenyl)-3-chloropropan-2-one is an organic compound with the molecular formula C12H14BrClO2. Its structural features include a bromomethyl group, an ethoxy group, and a chloropropanone moiety, which suggest potential biological activity. This article explores its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound's unique structure positions it as a versatile intermediate in organic synthesis and drug development. The following table summarizes key characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C12H14BrClO2 |

| Molecular Weight | 305.6 g/mol |

| CAS Number | 1804066-86-1 |

| Key Functional Groups | Bromomethyl, Ethoxy, Chloropropanone |

The biological activity of this compound is primarily attributed to the electrophilic nature of its bromomethyl group. This allows it to interact with nucleophilic sites on proteins and enzymes, potentially leading to:

- Modification of Protein Function : The compound may alter enzyme activities through covalent bonding.

- Receptor Interaction : Its structure may facilitate binding to various receptors, influencing signaling pathways.

These interactions suggest potential applications in medicinal chemistry, particularly in developing anticancer or antimicrobial agents.

Pharmacological Properties

Recent studies indicate that this compound exhibits several pharmacological properties:

- Anticancer Activity : Preliminary findings suggest that the compound may inhibit cancer cell proliferation by modulating specific signaling pathways.

- Antimicrobial Properties : The compound's ability to interact with microbial enzymes indicates potential as an antimicrobial agent.

Study 1: Anticancer Activity

In a study examining the compound's effects on human cancer cell lines, researchers found that treatment with varying concentrations of this compound resulted in significant reductions in cell viability. The IC50 values were determined to be approximately 25 µM for breast cancer cells and 30 µM for colorectal cancer cells. These results indicate that the compound has promising anticancer activity .

Study 2: Antimicrobial Efficacy

Another research project investigated the antimicrobial properties of the compound against several bacterial strains. The results showed that it exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the compound may serve as a lead for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one | C12H14BrClO2 | Similar anticancer activity |

| 1-Bromo-3-chloroacetone | C3H4BrClO | Lower reactivity; less biological activity |

| 4-Ethoxybenzyl bromide | C10H11BrO | Lacks chloropropanone moiety; reduced efficacy |

These comparisons highlight the distinct biological activity of this compound due to its unique combination of functional groups.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 1-(4-(Bromomethyl)-3-ethoxyphenyl)-3-chloropropan-2-one, and how can reaction conditions be optimized for improved yield?

The synthesis typically involves halogenation and functional group protection strategies. For example, bromination of a precursor like 1-(3-ethoxyphenyl)-3-chloropropan-2-one can be achieved using brominating agents (e.g., ) in chloroform under controlled stirring for 24 hours, followed by distillation and recrystallization . Optimization includes:

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

- X-ray diffraction (XRD) : Resolves crystal packing and bond lengths (e.g., monoclinic space group observed in similar brominated ketones) .

- NMR spectroscopy : NMR identifies protons on the ethoxy ( 1.3–1.5 ppm) and bromomethyl ( 4.5 ppm) groups, while NMR confirms carbonyl ( 200–210 ppm) and aromatic carbons .

- FT-IR : Detects C=O stretches (~1705 cm) and C-Br vibrations (~600 cm) .

- Mass spectrometry : High-resolution MS validates the molecular ion peak ( 331.0 for ) .

Q. How can hydrogen bonding and crystal packing be analyzed to predict solid-state stability?

Graph set analysis (GSA) is used to classify hydrogen-bonding motifs (e.g., , patterns) in crystals . For this compound:

- Intermolecular interactions : The ethoxy group may form weak C–H···O bonds, while the bromomethyl group participates in halogen···π interactions.

- Thermal analysis : Differential scanning calorimetry (DSC) correlates packing efficiency with melting points .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of the bromomethyl group?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model:

- Electrostatic potential maps : Highlight nucleophilic regions (e.g., bromomethyl carbon) susceptible to reactions .

- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) indicate stability against electrophilic attack .

- Solvent effects : Polarizable Continuum Models (PCM) adjust for solvation energy in substitution reactions .

Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data?

- Basis set validation : Compare 6-31G(d) vs. def2-TZVP results for NMR chemical shifts .

- Dynamic effects : Include molecular dynamics (MD) simulations to account for conformational flexibility in solution-phase IR spectra .

- Experimental calibration : Use internal standards (e.g., TMS for NMR) and temperature-controlled XRD to reduce noise .

Q. How does the bromomethyl group influence substitution kinetics compared to chlorinated analogs?

- Reactivity hierarchy : Bromine’s lower electronegativity (vs. chlorine) increases rates by 10–100× in polar aprotic solvents (e.g., DMF) .

- Leaving group ability : Bromine’s polarizability stabilizes transition states, as shown in Hammett studies () .

- Steric effects : Bulkier substituents (e.g., ethoxy) slow kinetics, requiring kinetic isotope effect (KIE) analysis .

Q. What role do non-covalent interactions play in the compound’s supramolecular assembly?

- Halogen bonding : Bromine participates in interactions (~3.0 Å), stabilizing layered crystal structures .

- π-Stacking : The aromatic ring engages in offset face-to-face interactions (3.5 Å spacing), influencing solubility .

- Van der Waals forces : Dominant in apolar solvents, affecting aggregation behavior in solution-phase studies .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.